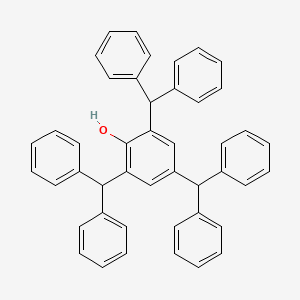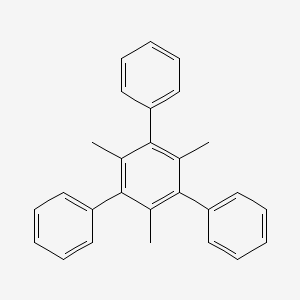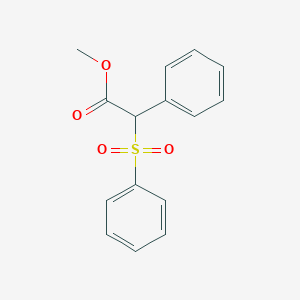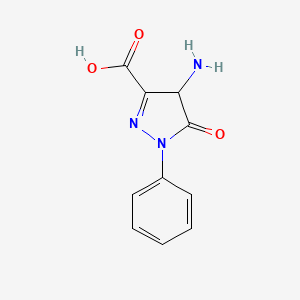
2,4,6-Tris(diphenylmethyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,6-Tris(diphenylmethyl)phenol is an aromatic organic compound characterized by the presence of three diphenylmethyl groups attached to a phenol ring
Preparation Methods
The synthesis of 2,4,6-Tris(diphenylmethyl)phenol typically involves the reaction of phenol with diphenylmethanol in the presence of a strong acid catalyst. The reaction conditions often include elevated temperatures and prolonged reaction times to ensure complete substitution of the hydrogen atoms on the phenol ring with diphenylmethyl groups. Industrial production methods may involve continuous flow reactors to optimize yield and efficiency.
Chemical Reactions Analysis
2,4,6-Tris(diphenylmethyl)phenol undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the phenolic group to a hydroxyl group.
Substitution: The phenolic hydrogen can be substituted with various functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions: Typical reagents include strong acids for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction.
Major Products: The major products depend on the specific reaction conditions but can include substituted phenols, quinones, and hydroxylated derivatives.
Scientific Research Applications
2,4,6-Tris(diphenylmethyl)phenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a catalyst in various chemical reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein binding.
Medicine: Research is ongoing into its potential use as a therapeutic agent due to its ability to interact with biological molecules.
Industry: It is used in the production of polymers, resins, and other industrial materials due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 2,4,6-Tris(diphenylmethyl)phenol involves its interaction with molecular targets such as enzymes and receptors. The compound’s phenolic group can form hydrogen bonds with active sites on enzymes, while the diphenylmethyl groups provide steric hindrance that can modulate the compound’s binding affinity and specificity. Pathways involved in its action include signal transduction and metabolic pathways.
Comparison with Similar Compounds
2,4,6-Tris(diphenylmethyl)phenol can be compared with other similar compounds such as:
2,4,6-Tris(dimethylaminomethyl)phenol: This compound has tertiary amine groups instead of diphenylmethyl groups, which affects its reactivity and applications.
2,4,6-Tris(tert-butyl)phenol: The presence of tert-butyl groups provides different steric and electronic properties compared to diphenylmethyl groups.
2,4,6-Tris(methyl)phenol: Methyl groups are smaller and less bulky than diphenylmethyl groups, leading to different chemical behavior and applications.
The uniqueness of this compound lies in its large, bulky substituents, which provide distinct steric and electronic effects that can be leveraged in various chemical and biological applications.
Properties
CAS No. |
6266-48-4 |
|---|---|
Molecular Formula |
C45H36O |
Molecular Weight |
592.8 g/mol |
IUPAC Name |
2,4,6-tribenzhydrylphenol |
InChI |
InChI=1S/C45H36O/c46-45-40(43(35-23-11-3-12-24-35)36-25-13-4-14-26-36)31-39(42(33-19-7-1-8-20-33)34-21-9-2-10-22-34)32-41(45)44(37-27-15-5-16-28-37)38-29-17-6-18-30-38/h1-32,42-44,46H |
InChI Key |
UYFVQZFETPTFEV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=CC(=C(C(=C3)C(C4=CC=CC=C4)C5=CC=CC=C5)O)C(C6=CC=CC=C6)C7=CC=CC=C7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-{[Bis(2-hydroxyethyl)amino]methyl}-5-tert-butylbiphenyl-2-ol](/img/structure/B14725412.png)



![1-(Benzo[1,3]dioxol-5-ylmethylideneamino)-3-octadecylthiourea](/img/structure/B14725443.png)








